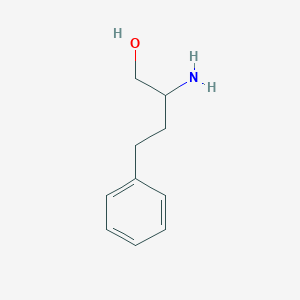

2-Amino-4-phenylbutan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-4-phenylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c11-10(8-12)7-6-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJAOVQMCZKLAKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30521839 | |

| Record name | 2-Amino-4-phenylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30521839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160886-95-3 | |

| Record name | 2-Amino-4-phenylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30521839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of (S)-2-amino-4-phenylbutan-1-ol from L-homophenylalanine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-amino-4-phenylbutan-1-ol, also known as L-homophenylalaninol, is a valuable chiral building block in medicinal chemistry and asymmetric synthesis.[1] Its direct synthesis from the non-proteinogenic amino acid L-homophenylalanine presents a common challenge in process chemistry: the selective reduction of a chemically robust carboxylic acid in the presence of a reactive amine, all while preserving the critical stereocenter.[2] This technical guide provides an in-depth analysis of the primary synthetic strategies for this transformation. We will dissect the mechanistic underpinnings, comparative advantages, and practical limitations of various reduction methodologies. A field-proven, step-by-step protocol based on a safe and scalable activated borohydride system is detailed, followed by essential quality control and analytical validation procedures. This document is intended to serve as a practical and authoritative resource for scientists engaged in the synthesis of chiral amino alcohols.

The Strategic Imperative: Direct Reduction of Amino Acids

The conversion of an amino acid to its corresponding amino alcohol is a foundational transformation in organic synthesis. The core challenge lies in the selective reduction of the carboxyl group. While indirect methods involving initial esterification followed by reduction are possible, they are often time-consuming due to the need for intermediate isolation and purification.[3] Consequently, direct reduction methodologies that can be performed in a "single vessel" are highly sought after for their efficiency and improved process economy.[3]

The primary obstacle to direct reduction is the inherent stability of the carboxylate anion formed under neutral or basic conditions, which is resistant to nucleophilic attack by hydride reagents. Effective strategies must therefore employ powerful reducing agents or activate the carboxyl group to facilitate hydride transfer.

Caption: General synthetic pathway from L-homophenylalanine.

Comparative Analysis of Key Reduction Methodologies

The choice of reducing agent is the most critical decision in this synthesis, directly impacting yield, safety, scalability, and cost. Several classes of reagents have been successfully employed for the direct reduction of amino acids.

Lithium Aluminum Hydride (LiAlH₄)

As one of the most powerful hydride-transfer agents, LiAlH₄ is a standard laboratory choice for the reduction of carboxylic acids.[4] It readily reduces free, unprotected amino acids to their corresponding amino alcohols.[3]

-

Mechanism & Rationale: The reaction involves the nucleophilic attack of a hydride ion from the AlH₄⁻ complex on the carbonyl carbon of the carboxylic acid.[5] The strong Lewis acidity of the aluminum center coordinates to the carbonyl oxygen, enhancing its electrophilicity and facilitating the reduction.

-

Advantages: High reactivity, rapid reaction times, and generally good yields on a laboratory scale.[3]

-

Trustworthiness & Limitations: The primary drawbacks of LiAlH₄ are its high cost and significant safety hazards.[6] It is extremely flammable and reacts violently with protic solvents, including atmospheric moisture. These properties make large-scale industrial applications challenging and demand stringent safety precautions.[3] Furthermore, the workup procedure to quench excess reagent and manage the resulting aluminum salts can be cumbersome.[7]

Borane Reagents (BH₃ Complexes)

Borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is another effective reagent for reducing carboxylic acids.[8]

-

Mechanism & Rationale: Borane is an electrophilic reducing agent that attacks the electron-rich carbonyl oxygen.[8] This initial coordination activates the carbonyl group towards subsequent hydride delivery, ultimately forming a trialkoxyborane intermediate that is hydrolyzed during workup to yield the alcohol. A key advantage is its selectivity; borane typically does not reduce esters, a useful feature in more complex molecules.[8]

-

Advantages: Excellent selectivity for carboxylic acids. The reaction conditions are generally mild.

-

Trustworthiness & Limitations: The use of borane-dimethyl sulfide (BMS) is associated with a significant and unpleasant odor nuisance from the dimethyl sulfide byproduct.[3] While effective, borane complexes still require careful handling due to their reactivity with air and moisture. Recent advancements include the use of safer borane sources like ammonia-borane activated by a titanium catalyst, which can proceed at room temperature.[9][10]

Activated Sodium Borohydride (NaBH₄)

While sodium borohydride (NaBH₄) is a mild, safe, and inexpensive reagent, it is generally incapable of reducing carboxylic acids on its own.[11] However, its reactivity can be dramatically enhanced by the addition of activating agents, most notably iodine (I₂).

-

Mechanism & Rationale: The NaBH₄/I₂ system does not directly involve NaBH₄ as the primary reductant for the acid. Instead, iodine oxidizes the borohydride to generate diborane (B₂H₆) or its THF adduct, BH₃·THF, in situ.[7] This in situ generated borane is the true reducing species, following the mechanism described above. This approach cleverly combines the safety and low cost of NaBH₄ with the reductive power of borane.

-

Advantages: Significantly safer and less expensive than LiAlH₄ or pre-formed borane complexes.[7] The workup is often much simpler.[7] This system has been shown to reduce a wide variety of amino acids to amino alcohols in high yields (80-98%).[6]

-

Trustworthiness & Limitations: The reaction involves the evolution of hydrogen gas and should be conducted in a well-ventilated fume hood. The addition of iodine to the borohydride solution must be controlled to manage the exothermic reaction.

Data Summary: A Comparative Overview

The following table summarizes the key attributes of the discussed methodologies to guide reagent selection.

| Methodology | Primary Reagent(s) | Typical Yield | Advantages | Disadvantages & Safety Concerns | Scalability |

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | 70-90%[6] | Fast, highly reactive | Pyrophoric, violent reaction with water, difficult workup, high cost[3][6] | Poor |

| Borane Reduction | Borane-DMS (BH₃·SMe₂) | 80-95%[12] | High selectivity for COOH | Odor nuisance, air/moisture sensitive[3] | Moderate |

| Activated Borohydride | NaBH₄ / I₂ | 80-98%[6][11] | Inexpensive, safer, easy workup[7] | Exothermic generation of BH₃, H₂ evolution | Excellent |

| Activated Borohydride | LiBH₄ / Me₃SiCl | ~97%[3][13] | High yield, effective | Requires chlorosilane activator | Good |

Field-Proven Protocol: Synthesis via NaBH₄/I₂ Reduction

Based on the comparative analysis, the Sodium Borohydride/Iodine system represents an optimal blend of efficiency, safety, and cost-effectiveness for the synthesis of (S)-2-amino-4-phenylbutan-1-ol. The following protocol is adapted from established procedures for amino acid reduction.[11][14]

Caption: Step-by-step experimental workflow for the synthesis.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Moles (mol) | Equivalents | Amount |

| L-homophenylalanine | C₁₀H₁₃NO₂ | 179.22 | 0.056 | 1.0 | 10.0 g |

| Sodium Borohydride | NaBH₄ | 37.83 | 0.14 | ~2.5 | 5.3 g |

| Iodine | I₂ | 253.81 | 0.07 | ~1.25 | 17.8 g |

| Tetrahydrofuran (THF) | C₄H₈O | - | - | - | ~400 mL |

| Methanol (MeOH) | CH₃OH | - | - | - | ~50 mL |

| Potassium Hydroxide (KOH) | KOH | - | - | - | ~150 mL (20% aq. sol.) |

| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | - | - | - | ~450 mL |

| Anhydrous Na₂SO₄ | Na₂SO₄ | - | - | - | q.s. |

Step-by-Step Methodology

-

Reactor Setup: Equip a dry 1 L three-necked round-bottom flask with a mechanical stirrer, a thermometer, and an addition funnel under a nitrogen atmosphere.

-

Reagent Charging: Charge the flask with sodium borohydride (5.3 g, 2.5 equiv.) and anhydrous THF (~250 mL).

-

Substrate Addition: Slowly add L-homophenylalanine (10.0 g, 1.0 equiv.) to the stirred suspension.

-

Iodine Solution Preparation: In a separate flask, dissolve iodine (17.8 g, 1.25 equiv.) in anhydrous THF (~150 mL). Transfer this solution to the addition funnel.

-

Controlled Addition: Cool the primary reaction flask to 0°C using an ice bath. Add the iodine solution dropwise from the addition funnel over a period of 60-90 minutes. Causality: This slow, cooled addition is critical to control the exothermic reaction and the rate of hydrogen gas evolution that occurs upon the formation of borane.[7]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Quenching: Cool the reaction mixture back to 0°C. Carefully and slowly add methanol (~50 mL) dropwise to quench any unreacted borohydride and borane complexes. Causality: Methanol safely reacts with the hydrides, converting them to non-reactive borate esters and hydrogen gas. Vigorous effervescence will be observed.

-

Solvent Removal: Remove the THF and methanol under reduced pressure using a rotary evaporator.

-

Workup & Extraction: To the resulting residue, add 20% aqueous potassium hydroxide solution (~150 mL). Causality: This basic solution hydrolyzes the borate esters and ensures the amino alcohol product is in its neutral, free-base form, which is soluble in organic solvents. Extract the aqueous layer three times with dichloromethane (~150 mL each).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (S)-2-amino-4-phenylbutan-1-ol.

Product Validation and Quality Control

Ensuring the identity, purity, and stereochemical integrity of the final product is paramount, especially for applications in drug development.

-

Structural Verification: The identity of the synthesized compound should be confirmed using standard spectroscopic methods.

-

¹H and ¹³C NMR Spectroscopy: Provides definitive structural information. The proton NMR spectrum for the target compound is well-documented, showing characteristic peaks for the aromatic protons, the aliphatic chain, and the protons adjacent to the amine and alcohol groups.[13]

-

Mass Spectrometry (MS): Confirms the molecular weight of the product (165.23 g/mol ).[13]

-

-

Purity Assessment:

-

Melting Point (MP): A sharp melting point range is indicative of high purity. The reported melting point is 40.3-41.3°C.[13]

-

Chromatography (TLC/HPLC): Used to assess the presence of impurities.

-

-

Chiral Integrity Analysis: This is the most critical quality control step. The reduction of the carboxylic acid should not affect the stereocenter at the C2 position.

-

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard for determining enantiomeric excess (ee). The underivatized amino alcohol can be analyzed on a suitable chiral stationary phase, such as a teicoplanin-based column (e.g., Astec CHIROBIOTIC T), to separate the (S) and (R) enantiomers.[15][16] Comparison of the peak areas allows for precise quantification of the enantiomeric purity, which should be >99% ee for a successful synthesis.

-

Conclusion and Future Outlook

The direct reduction of L-homophenylalanine to (S)-2-amino-4-phenylbutan-1-ol is an achievable and essential transformation for synthetic chemists. While classic reagents like LiAlH₄ are effective, modern methodologies centered on activated sodium borohydride offer a superior profile in terms of safety, cost, and scalability, making them highly suitable for both academic and industrial settings. The NaBH₄/I₂ system, in particular, provides a robust and reliable route to the desired chiral amino alcohol.

Looking forward, the field continues to evolve towards greener and more sustainable synthetic methods. Biocatalytic approaches using enzymes like carboxylate reductases (CARs) offer the potential for highly selective reductions under mild, aqueous conditions, completely avoiding harsh chemical reagents.[17][18] While still an emerging technology for this specific class of compounds, the continued development of robust enzyme systems may soon provide a powerful alternative to traditional chemical reductions.

References

- Molecules and Materials. (2007, May 21). Reduction of amino acids.

- Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 8(12), 139-143.

- ChemicalBook. (n.d.). (S)-2-amino-4-phenylbutan-1-ol synthesis.

- Organic Syntheses. (n.d.). Reduction of Amino Acids to Amino Alcohols. Organic Syntheses Procedure.

- Atassi, M. Z., & Rosenthal, A. F. (1969). Specific reduction of carboxyl groups in peptides and proteins by diborane. Biochemical Journal, 111(5), 593–601.

- ResearchGate. (n.d.). Amino Acid Mediated Borane Reduction of Ketones.

- JoVE. (n.d.). Amides to Amines: LiAlH4 Reduction. JoVE.

- Patents, G. (n.d.). Process for the reduction of amino acids and the derivatives thereof. Google Patents.

- Chemistry Stack Exchange. (2019, November 29). Reduction of amino acids to corresponding amino alcohols.

- Pace, V., & Rae, J. P. (2022). A Safer Reduction of Carboxylic Acids with Titanium Catalysis. Organic Letters, 24(48), 8899–8903.

- Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS).

- Pace, V., & Rae, J. P. (2022). A Safer Reduction of Carboxylic Acids with Titanium Catalysis. PubMed.

- ResearchGate. (n.d.). Lithium Aluminum Hydride: A Powerful Reducing Agent.

- McKennon, M. J., et al. (1993). A Convenient Reduction of Amino Acids and Their Derivatives. The Journal of Organic Chemistry, 58(13), 3568–3571.

- Groeger, H. (2023). Identification of Key Residues for Enzymatic Carboxylate Reduction. PMC - NIH.

- Royal Society of Chemistry. (n.d.). Reduction | Biocatalysis in Organic Synthesis: The Retrosynthesis Approach. Books Gateway.

- PubChem. (n.d.). (S)-2-amino-4-phenylbutanoic acid. National Center for Biotechnology Information.

- PubChem. (n.d.). (2S)-2-amino-4-phenyl-1-butanol. National Center for Biotechnology Information.

- Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.

- Agilent Technologies. (2019, September 17). Chiral Analysis of Aromatic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns.

Sources

- 1. (2S)-2-amino-4-phenyl-1-butanol | C10H15NO | CID 11344198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-2-amino-4-phenylbutanoic acid | C10H13NO2 | CID 2724505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US5744611A - Process for the reduction of amino acids and the derivatives thereof - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Video: Amides to Amines: LiAlH4 Reduction [jove.com]

- 6. jocpr.com [jocpr.com]

- 7. Molecules and Materials: Reduction of amino acids [syntheticorganic.blogspot.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. A Safer Reduction of Carboxylic Acids with Titanium Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. (S)-2-amino-4-phenylbutan-1-ol synthesis - chemicalbook [chemicalbook.com]

- 14. erowid.org [erowid.org]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. agilent.com [agilent.com]

- 17. Identification of Key Residues for Enzymatic Carboxylate Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. books.rsc.org [books.rsc.org]

2-amino-4-phenylbutan-1-ol chemical properties and structure

An In-depth Technical Guide to 2-amino-4-phenylbutan-1-ol

Abstract

This compound is a chiral amino alcohol that serves as a critical building block in modern organic and medicinal chemistry. Its unique structure, possessing both a primary amine and a primary alcohol flanking a stereocenter, makes it a valuable precursor for a variety of complex, high-value molecules, particularly in the synthesis of pharmaceuticals. This guide provides a comprehensive technical overview of its chemical structure, core properties, established synthetic routes, analytical characterization, and key applications, with a focus on providing actionable insights for researchers and drug development professionals.

Molecular Structure and Chemical Identity

Core Structure and Stereochemistry

This compound is a derivative of butane, featuring a phenyl group at the C4 position, a primary amine at the C2 position, and a primary alcohol at the C1 position. The critical feature of this molecule is the chiral center at the C2 carbon, which is bonded to four different groups: a hydrogen atom, an aminomethyl group (-CH(NH₂)CH₂OH), and an ethylphenyl group (-CH₂CH₂Ph).

Consequently, the molecule exists as a pair of enantiomers:

-

(S)-2-amino-4-phenylbutan-1-ol

-

(R)-2-amino-4-phenylbutan-1-ol

The absolute stereochemistry at this center is paramount, as it dictates the molecule's interaction with other chiral entities, a fundamental principle in drug design and asymmetric catalysis. The (S)-enantiomer is also known as L-Homophenylalaninol.[1][2]

Figure 1: Chemical Structure of this compound A diagram showing the basic connectivity of the molecule, with the chiral center at C2 marked with an asterisk.

Physicochemical Properties

The physicochemical properties are dictated by the interplay of the hydrophobic phenylalkyl chain and the hydrophilic amino and hydroxyl groups. These functional groups enable hydrogen bonding, which influences melting point and solubility.

| Property | Value | Data Type | Source |

| Molecular Formula | C₁₀H₁₅NO | --- | [1][3][4] |

| Molecular Weight | 165.23 g/mol | --- | [1][3][4] |

| IUPAC Name | (2S)-2-amino-4-phenylbutan-1-ol | --- | [1] |

| Melting Point | 40.3-41.3°C (for S-enantiomer) | Experimental | [3] |

| Hydrogen Bond Donors | 2 | Computed | [4] |

| Hydrogen Bond Acceptors | 2 | Computed | [4] |

| Polar Surface Area | 46.3 Ų | Computed | [1][4] |

| XLogP3 | 1.4 | Computed | [4] |

Synthesis and Characterization

Retrosynthetic Strategy

From a synthetic standpoint, the most logical disconnection is at the C1-C2 bond, leading back to a chiral amino acid precursor. This approach leverages the readily available pool of enantiomerically pure amino acids, making it an efficient strategy for obtaining the desired enantiomer of the target molecule. The primary transformation required is the reduction of a carboxylic acid or its derivative to a primary alcohol.

Figure 2: Retrosynthetic Analysis A simplified retrosynthetic pathway showing the disconnection of the target amino alcohol to its amino acid precursor.

Experimental Protocol: Synthesis of (S)-2-amino-4-phenylbutan-1-ol

This protocol describes a robust method for synthesizing the (S)-enantiomer via the reduction of homo-L-phenylalanine.[3]

Objective: To reduce the carboxylic acid moiety of homo-L-phenylalanine to a primary alcohol without affecting the stereocenter.

Reagents & Materials:

-

Homo-L-phenylalanine

-

Lithium borohydride (LiBH₄)

-

Methyltrichlorosilane (MeSiCl₃) or similar activating agent

-

Tetrahydrofuran (THF), anhydrous

-

Methanol

-

5% Aqueous sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, ice bath, magnetic stirrer, and standard glassware for extraction and filtration

-

Rotary evaporator

Methodology:

-

Activator Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Argon), dissolve lithium borohydride (3 eq.) in anhydrous THF. Cool the solution to 0°C using an ice bath.

-

Addition of Activating Agent: Slowly add methyltrichlorosilane (6 eq.) to the cooled LiBH₄ solution. Stir the mixture for 30 minutes at 0°C. This in-situ generation of a more powerful reducing agent is crucial for the efficient reduction of the amino acid.

-

Substrate Addition: Slowly add homo-L-phenylalanine (1 eq.) to the reaction mixture at 0°C.

-

Reaction: Allow the mixture to stir for approximately 18-20 hours, letting it slowly warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the mixture back to 0°C and carefully quench the reaction by the slow, dropwise addition of methanol until the cessation of hydrogen gas evolution.

-

Work-up: Concentrate the mixture under reduced pressure to remove the bulk of the THF and methanol. Add a 5% aqueous solution of NaOH to the residue.

-

Extraction: Extract the aqueous layer twice with dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The resulting product, (S)-2-amino-4-phenylbutan-1-ol, can be purified further by column chromatography or recrystallization if necessary. A reported yield for this method is as high as 97%.[3]

Analytical Characterization

Confirming the identity and purity of the synthesized compound is essential. The following table outlines the expected spectroscopic signatures.

| Technique | Expected Data and Interpretation |

| ¹H NMR | A complex multiplet between δ 7.13-7.30 ppm for the 5 aromatic protons.[3] Multiplets for the aliphatic chain protons (C1, C2, C3, C4).[3] Exchangeable broad singlets for the -OH and -NH₂ protons. The integration of these signals should correspond to the 15 protons in the molecule. |

| ¹³C NMR | Signals in the aromatic region (approx. 125-140 ppm) for the phenyl group carbons. Aliphatic signals for the four distinct carbons of the butanol backbone. The carbon bearing the hydroxyl group (C1) would be around 60-65 ppm, while the carbon with the amino group (C2) would be around 50-55 ppm. |

| IR Spectroscopy | A broad absorption band in the 3300-3400 cm⁻¹ region corresponding to O-H and N-H stretching vibrations. C-H stretching bands for aromatic (~3030 cm⁻¹) and aliphatic (~2850-2960 cm⁻¹) groups. C-N and C-O stretching bands in the fingerprint region (1000-1300 cm⁻¹). |

| Mass Spectrometry (MS) | The Electrospray Ionization (ESI+) spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 166.2. |

| Chiral HPLC | Analysis on a chiral stationary phase is required to determine the enantiomeric purity (enantiomeric excess, ee%) of the product. |

Applications in Drug Discovery and Development

The utility of this compound and its derivatives is most pronounced in the synthesis of complex chiral molecules where stereochemistry is key to biological activity.

-

Core Scaffold for HIV Protease Inhibitors: This amino alcohol is a key structural motif in several hydroxyethylamine (HEA) drugs.[5] These drugs are designed to mimic the transition state of peptide cleavage by the HIV protease enzyme, thereby inhibiting its function. The specific stereochemistry of the amino alcohol is critical for fitting into the enzyme's active site.[6]

-

Chiral Building Blocks: It serves as a versatile precursor for a range of other chiral molecules. The amine and alcohol functionalities can be selectively modified to build more complex structures.[5][6]

-

Asymmetric Synthesis: Derivatives can be used as chiral ligands in metal-catalyzed asymmetric reactions, helping to induce stereoselectivity in the formation of new products.

Figure 3: Application Workflow A diagram illustrating the role of this compound as a foundational block for developing advanced therapeutic agents.

Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, its structure suggests it should be handled with the care afforded to corrosive and potentially irritating amino alcohols.

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7][8]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[9][10] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents and incompatible materials.[8][9]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[8]

-

Conclusion

This compound is more than a simple chemical; it is an enabling tool for the creation of stereochemically complex molecules that are vital to human health. A thorough understanding of its properties, synthesis, and handling is essential for any scientist looking to leverage its potential in research and development. The methodologies and data presented in this guide provide a solid, field-proven foundation for its effective application.

References

-

PubChem. This compound | C10H15NO | CID 13145036. [Link]

-

PubChem. (2S)-2-amino-4-phenyl-1-butanol | C10H15NO | CID 11344198. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2-Amino-4-Phenylbutane, 98+%. [Link]

-

Thermo Fisher Scientific. Safety Data Sheet for 4-Phenyl-1-butanol (Avocado Research). [Link]

-

Troegel, C., & Opatz, T. (2024). Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks via a Three-Component Oxyhomologation and a Two-Component Reducing System. ChemistryOpen. [Link]

-

PubChem. 2-Amino-1-phenylbutan-1-ol | C10H15NO | CID 22187. [Link]

- Google Patents. HUT56050A - Process for resolving 2-amino-4phenyl-butane.

-

UniCA IRIS. Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks via a Three-Component Oxyhomologation and a Two-Component Reducing System. [Link]

Sources

- 1. (2S)-2-amino-4-phenyl-1-butanol | C10H15NO | CID 11344198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-2-amino-4-phenylbutan-1-ol | 27038-09-1 [chemicalbook.com]

- 3. (S)-2-amino-4-phenylbutan-1-ol synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | C10H15NO | CID 13145036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a Two‐Component Reducing System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iris.unica.it [iris.unica.it]

- 7. und-nd.safeschoolssds.com [und-nd.safeschoolssds.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

Spectroscopic Data of (S)-Homophenylalaninol: An In-depth Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for (S)-homophenylalaninol, also known as (S)-2-amino-4-phenylbutan-1-ol. Intended for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that are crucial for the structural elucidation and characterization of this important chiral amino alcohol.

(S)-Homophenylalaninol is a valuable building block in the synthesis of various pharmaceuticals and chiral ligands. Its precise structural confirmation is paramount for its application in stereoselective synthesis and drug design. Spectroscopic techniques provide the necessary tools to verify its identity, purity, and stereochemistry. This guide will not only present the available spectral data but also offer insights into the interpretation of the spectra and the experimental protocols for their acquisition.

Molecular Structure and Key Spectroscopic Features

(S)-Homophenylalaninol possesses a primary alcohol, a primary amine, and a chiral center at the carbon bearing the amino and hydroxymethyl groups. The presence of a phenylpropyl side chain further defines its structure. These functional groups and structural motifs give rise to characteristic signals in various spectroscopic analyses.

Molecular Formula: C₁₀H₁₅NO[1][2][3]

Molecular Weight: 165.23 g/mol [1][2][3]

IUPAC Name: (2S)-2-amino-4-phenylbutan-1-ol[1]

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; a [label=""]; b [label=""]; c [label=""]; d [label=""]; e [label=""]; f [label=""]; g [label=""]; h [label=""]; i [label=""]; j [label=""]; k [label=""]; l [label=""]; m [label=""]; n [label=""]; o [label=""]; p [label=""]; q [label=""]; r [label=""]; s [label=""]; t [label=""]; u [label=""]; v [label=""]; w [label=""]; x [label=""]; y [label=""]; z [label=""]; aa [label=""]; ab [label=""]; ac [label=""]; ad [label=""];

// Phenyl Ring a -- b [len=1.5]; b -- c [len=1.5]; c -- d [len=1.5]; d -- e [len=1.5]; e -- f [len=1.5]; f -- a [len=1.5];

// Butanol Chain a -- g [len=1.5]; g -- h [len=1.5]; h -- i [len=1.5]; i -- j [len=1.5]; i -- k [len=1.5]; j -- l [len=1.5];

// Atom Labels node [shape=none, fontsize=12, fontcolor="#202124"]; C1 [pos="0,0!", label="C"]; C2 [pos="1.3,-0.75!", label="C"]; C3 [pos="1.3,-2.25!", label="C"]; C4 [pos="0,-3!", label="C"]; C5 [pos="-1.3,-2.25!", label="C"]; C6 [pos="-1.3,-0.75!", label="C"]; C7 [pos="-2.6,-0.75!", label="CH₂"]; C8 [pos="-3.9,-0.75!", label="CH₂"]; C9 [pos="-5.2,-0.75!", label="CH"]; C10 [pos="-6.5,-0.75!", label="CH₂OH"]; N [pos="-5.2,0.75!", label="NH₂"];

// Bonds edge [color="#202124"]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C9 -- N; } Caption: Structure of (S)-homophenylalaninol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

The proton NMR spectrum of (S)-homophenylalaninol is characterized by signals corresponding to the aromatic protons, the protons of the butyl chain, and the protons of the amine and hydroxyl groups.

¹H NMR Spectral Data (300 MHz, DMSO-d₆) [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.13-7.30 | m | 5H | Ar-H |

| 3.29 | dd, J = 10.5, 4.8 Hz | 1H | CH ₂OH |

| 3.26 | m | 3H | CH ₂OH, CH -NH₂, OH |

| 3.17 | dd, J = 7.7, 4.1 Hz | 1H | CH ₂OH |

| 2.54-2.75 | m | 3H | Ph-CH ₂, NH ₂ |

| 1.64 | m | 1H | Ph-CH₂-CH ₂ |

| 1.39 | m | 1H | Ph-CH₂-CH ₂ |

Interpretation:

-

Aromatic Protons (7.13-7.30 ppm): The multiplet in this region corresponds to the five protons of the monosubstituted benzene ring.

-

Hydroxymethyl Protons (3.17, 3.29 ppm): The diastereotopic protons of the -CH₂OH group appear as distinct signals, in this case, two doublets of doublets, due to coupling with the adjacent chiral center proton.

-

Methine Proton (included in 3.26 ppm multiplet): The proton on the chiral carbon (CH-NH₂) is expected to be a multiplet due to coupling with the adjacent methylene and hydroxymethyl protons.

-

Phenylpropyl Protons (1.39, 1.64, 2.54-2.75 ppm): The two methylene groups of the phenylpropyl chain give rise to complex multiplets in the aliphatic region. The protons closer to the phenyl group (benzylic) are expected to be further downfield.

-

Amine and Hydroxyl Protons (included in multiplets): The protons of the -NH₂ and -OH groups are exchangeable and their chemical shifts can vary depending on concentration, solvent, and temperature. They often appear as broad signals. In the provided data, they are part of the multiplet signals.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~142 | Ar-C (quaternary) |

| ~129 | Ar-C H |

| ~128 | Ar-C H |

| ~126 | Ar-C H |

| ~65 | C H₂OH |

| ~54 | C H-NH₂ |

| ~36 | Ph-CH₂-C H₂ |

| ~32 | Ph-C H₂ |

Rationale for Prediction:

-

Aromatic Carbons: The aromatic carbons will appear in the typical downfield region of 120-145 ppm. The quaternary carbon will be a weak signal.

-

Hydroxymethyl Carbon (~65 ppm): The carbon attached to the hydroxyl group is significantly deshielded.

-

Methine Carbon (~54 ppm): The carbon of the chiral center, attached to the nitrogen, will also be deshielded.

-

Aliphatic Carbons (~32, ~36 ppm): The two methylene carbons of the side chain will appear in the upfield aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of (S)-homophenylalaninol is expected to show characteristic absorption bands for the O-H, N-H, C-H (aromatic and aliphatic), and C-O bonds.

Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H and N-H stretching (superimposed) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 3000-2850 | Medium | Aliphatic C-H stretching |

| 1600-1450 | Medium to Weak | Aromatic C=C stretching |

| ~1050 | Strong | C-O stretching (primary alcohol) |

Interpretation:

-

The broad band in the 3400-3200 cm⁻¹ region is a hallmark of alcohols and primary amines due to hydrogen bonding.

-

The presence of both aromatic and aliphatic C-H stretching vibrations confirms the presence of the phenyl ring and the alkyl chain.

-

The strong absorption around 1050 cm⁻¹ is characteristic of the C-O stretching vibration of a primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For (S)-homophenylalaninol, a soft ionization technique like Electrospray Ionization (ESI) is expected to show a prominent protonated molecular ion [M+H]⁺.

Expected Mass Spectrometry Data (ESI-MS)

| m/z | Ion |

| 166.12 | [M+H]⁺ |

| 149.12 | [M+H - H₂O]⁺ |

| 132.10 | [M+H - H₂O - NH₃]⁺ |

Interpretation of Fragmentation:

-

[M+H]⁺ (m/z 166.12): This peak corresponds to the protonated molecule and confirms the molecular weight of 165.23 g/mol .

-

[M+H - H₂O]⁺ (m/z 149.12): The loss of a water molecule from the protonated molecular ion is a common fragmentation pathway for alcohols.

-

[M+H - H₂O - NH₃]⁺ (m/z 132.10): Subsequent loss of ammonia from the [M+H - H₂O]⁺ ion is a plausible fragmentation for a primary amine.

Experimental Protocols

The following sections provide standardized, field-proven methodologies for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy Protocol

dot digraph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label="Sample Preparation"; style="filled"; color="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; A [label="Dissolve 5-10 mg of\n(S)-homophenylalaninol in\n~0.7 mL of deuterated\nsolvent (e.g., DMSO-d₆)."]; B [label="Add internal standard\n(e.g., TMS)."]; C [label="Transfer to a 5 mm\nNMR tube."]; A -> B -> C; }

subgraph "cluster_acq" { label="Data Acquisition"; style="filled"; color="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Place sample in NMR\nspectrometer (≥300 MHz)."]; E [label="Acquire ¹H NMR spectrum."]; F [label="Acquire ¹³C NMR spectrum."]; D -> E; D -> F; }

subgraph "cluster_proc" { label="Data Processing"; style="filled"; color="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Apply Fourier Transform."]; H [label="Phase and baseline correct\nthe spectra."]; I [label="Reference spectra to\ninternal standard."]; J [label="Integrate ¹H signals and\npick peaks for both spectra."]; G -> H -> I -> J; }

C -> D; E -> G; F -> G; } Caption: Workflow for NMR data acquisition and processing.

Detailed Steps:

-

Sample Preparation: Accurately weigh 5-10 mg of (S)-homophenylalaninol and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (OH and NH₂). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectra should be phase-corrected and baseline-corrected. Reference the chemical shifts to the internal standard. For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons.

IR Spectroscopy Protocol

dot digraph "IR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label="Sample Preparation"; style="filled"; color="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; A [label="Prepare a thin film of the neat\nliquid sample between two\nNaCl or KBr plates."]; B [label="Alternatively, use an ATR\naccessory and place a drop\nof the sample on the crystal."]; A or B; }

subgraph "cluster_acq" { label="Data Acquisition"; style="filled"; color="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Obtain a background spectrum\nof the empty sample holder\nor clean ATR crystal."]; D [label="Place the sample in the FTIR\nspectrometer."]; E [label="Acquire the IR spectrum\n(e.g., 4000-400 cm⁻¹)."]; C -> D -> E; }

subgraph "cluster_proc" { label="Data Processing"; style="filled"; color="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="The instrument software\nautomatically ratios the sample\nspectrum to the background."]; G [label="Identify and label the\nwavenumbers of significant\nabsorption bands."]; F -> G; }

B -> D; } Caption: Workflow for FTIR data acquisition.

Detailed Steps:

-

Sample Preparation (Thin Film Method): As (S)-homophenylalaninol is a low-melting solid or viscous liquid at room temperature, it can be analyzed as a neat thin film. Place a small drop of the sample on the surface of a clean, dry salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently press to form a thin, uniform film.

-

Sample Preparation (ATR Method): Alternatively, use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the sample directly onto the ATR crystal.

-

Background Spectrum: Before analyzing the sample, acquire a background spectrum of the empty salt plates or the clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor, as well as any absorptions from the sample holder.

-

Sample Spectrum Acquisition: Place the prepared sample in the spectrometer's sample compartment and acquire the IR spectrum. Typically, a spectral range of 4000 to 400 cm⁻¹ is scanned.

Mass Spectrometry Protocol

dot digraph "MS_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label="Sample Preparation"; style="filled"; color="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; A [label="Prepare a dilute solution of\n(S)-homophenylalaninol in a suitable\nsolvent (e.g., methanol/water\nwith 0.1% formic acid)."]; }

subgraph "cluster_acq" { label="Data Acquisition"; style="filled"; color="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Infuse the sample solution into\nthe ESI source of the mass\nspectrometer."]; C [label="Acquire the mass spectrum in\npositive ion mode."]; D [label="If necessary, perform MS/MS\nanalysis on the molecular ion\nto obtain fragmentation data."]; B -> C -> D; }

subgraph "cluster_proc" { label="Data Analysis"; style="filled"; color="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Identify the molecular ion peak\n([M+H]⁺)."]; F [label="Analyze the fragmentation\npattern to confirm the structure."]; E -> F; }

A -> B; } Caption: Workflow for ESI-MS data acquisition and analysis.

Detailed Steps:

-

Sample Preparation: Prepare a dilute solution of (S)-homophenylalaninol (typically in the low µg/mL to ng/mL range) in a solvent system compatible with ESI-MS, such as a mixture of methanol and water with a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.

-

Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution to ensure accurate mass measurements.

-

Data Acquisition: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Acquire the mass spectrum in positive ion mode over an appropriate mass range (e.g., m/z 50-500).

-

MS/MS Analysis (Optional): To gain further structural information, perform a tandem mass spectrometry (MS/MS) experiment. Isolate the protonated molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions. Analyze the resulting fragment ion spectrum.

Conclusion

References

-

PubChem. 2-Amino-4-phenylbutan-1-ol. National Center for Biotechnology Information. [Link]

-

PubChem. (2S)-2-amino-4-phenyl-1-butanol. National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000883). [Link]

-

PhytoBank. 1H NMR Spectrum (PHY0170444). [Link]

-

ResearchGate. Major decomposition reactions of ionized 4-phenylbutanol. [Link]

-

Wiley-VCH. Mass Spectrometry of Amino Acids and Proteins. [Link]

-

Chegg.com. Solved BP: FTIR Common Name: 4-Hydroxy-4-phenyl-butan-2-one. [Link]

-

ResearchGate. Solid-State Spectroscopic and Structural Elucidation of L-Phenylalanyl-L-alanine Dihydrate and Its Hydrochloride. [Link]

-

Open Access LMU. Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). [Link]

-

PubMed. Biosynthesis, Characterization, and Bioactivity of L-Alanyl-L-tyrosine in Promoting Melanin Synthesis. [Link]

-

MDPI. Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes. [Link]

-

MDPI. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. [Link]

-

CIAT with simultaneous epimerization at two stereocenters. Synthesis of substituted β-methyl-α-homophenylalanine. [Link]

-

(2S,3S,4S)-4-AMINO-3-METHOXY-4-PHENYL-BUTANE-1,2-DIOL - Optional[13C NMR]. [Link]

Sources

Physical properties of 2-amino-4-phenylbutan-1-ol (solubility, melting point)

An In-Depth Technical Guide to the Physical Properties of 2-Amino-4-phenylbutan-1-ol

Introduction

This compound is an organic compound featuring a primary amine, a primary alcohol, and a phenyl group.[1][2] Its structure, containing a chiral center, makes it a valuable building block in asymmetric synthesis and a person of interest in medicinal chemistry. The physicochemical properties of any active pharmaceutical ingredient (API) or intermediate, such as this compound, are foundational to its development.[3] Properties like melting point and solubility dictate everything from purification and storage to formulation, bioavailability, and therapeutic efficacy.[3][4]

This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing an in-depth analysis of the melting point and solubility of this compound. While specific experimental data for this compound is not extensively available in public literature, this guide outlines the authoritative theoretical principles and standard experimental protocols required to determine these critical parameters.

Core Physicochemical Characteristics

A summary of the core identifiers and computed properties for this compound is provided below. It is critical to note that computed properties are theoretical estimations and must be confirmed via empirical measurement.

| Property | Value | Data Type | Source |

| IUPAC Name | This compound | Computed | [2] |

| Molecular Formula | C₁₀H₁₅NO | Computed | [1][2] |

| Molecular Weight | 165.23 g/mol | Computed | [1][2] |

| Hydrogen Bond Donor Count | 2 | Computed | [2] |

| Hydrogen Bond Acceptor Count | 2 | Computed | [2] |

| Rotatable Bond Count | 5 | Computed | [2] |

| Topological Polar Surface Area | 46.3 Ų | Computed | [1][2] |

| XLogP3 (Computed) | 1.4 | Computed | [2] |

Melting Point Analysis

The melting point of a solid is the temperature at which it transitions to a liquid state. For a pure crystalline compound, this occurs over a narrow range and serves as a crucial indicator of both identity and purity.[5][6] The presence of impurities typically causes a depression and broadening of the melting point range.[7]

Experimental Protocol: Melting Point Determination (Capillary Method)

The capillary method is the most common and reliable technique for determining the melting point of a solid organic compound. The protocol described here is a standard methodology applicable for obtaining an accurate melting point range for a purified sample of this compound.

Objective: To determine the temperature range over which a solid sample of this compound melts.

Apparatus:

-

Digital melting point apparatus (e.g., Mel-Temp) or Thiele tube setup

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and crystalline. Grind a small amount into a fine powder using a mortar and pestle to ensure uniform packing and heat transfer.[6]

-

Capillary Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to compact the powder at the bottom.[8] Repeat until the sample fills the tube to a height of 1-2 mm.[5] Proper packing is critical for accurate results.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid determination by heating the sample at a high rate (e.g., 10-20°C per minute).[8] This provides a rough estimate of the melting range and saves time.

-

Accurate Determination: Allow the apparatus to cool to at least 15-20°C below the estimated melting point. Place a new capillary with the sample into the apparatus. Heat at a slow, controlled rate of 1-2°C per minute.[6] This slow rate is essential to maintain thermal equilibrium between the heating block, thermometer, and the sample.

-

Observation and Recording:

-

Record the temperature (T₁) at which the first droplet of liquid becomes visible.

-

Record the temperature (T₂) at which the entire sample has completely liquefied.

-

The melting point is reported as the range T₁ - T₂.[5]

-

-

Validation: For authoritative results, the determination should be performed in triplicate.

Workflow for Melting Point Determination

Caption: Workflow for Experimental Melting Point Determination.

Solubility Profile

Solubility is a critical physicochemical parameter that heavily influences a compound's suitability for drug development.[9] It impacts everything from bioassay reliability to formulation strategies and intestinal absorption.[4][9] A compound's solubility is a function of its molecular structure and the properties of the solvent.[9]

Predicted Solubility of this compound

The structure of this compound contains both hydrophilic (polar) and lipophilic (non-polar) regions, suggesting a nuanced solubility profile:

-

Hydrophilic Nature: The primary amine (-NH₂) and primary alcohol (-OH) groups can participate in hydrogen bonding with polar protic solvents. The amine group is also basic and can be protonated at acidic pH, forming a more soluble salt.

-

Lipophilic Nature: The phenyl ring and butane backbone contribute to its non-polar character, suggesting solubility in organic solvents.

Based on this structure, one can predict:

-

Polar Protic Solvents (e.g., Water, Ethanol): Moderate to low solubility in neutral water, which should increase significantly at acidic pH due to the formation of the ammonium salt. Higher solubility is expected in alcohols like ethanol.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is expected due to the molecule's polarity.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Low solubility is expected due to the dominance of the polar amino alcohol group.

Experimental Protocols for Solubility Determination

Two primary types of solubility assays are used in drug discovery: kinetic and thermodynamic. Kinetic assays are high-throughput and used for early screening, while thermodynamic assays are the "gold standard" for definitive solubility measurement.[4][9]

This method measures the concentration of a compound in solution when it precipitates from a high-concentration DMSO stock solution added to an aqueous buffer. It is a rapid assessment suitable for early-stage discovery.[4][10]

Objective: To quickly estimate the aqueous solubility of this compound under specific buffer conditions.

Procedure:

-

Stock Solution: Prepare a high-concentration stock solution of the compound, typically 10 mg/mL, in 100% DMSO.[9]

-

Dilution: Add a small aliquot of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a target final concentration (e.g., 200 µM). The final DMSO concentration should be low (e.g., <2%) to minimize its effect on solubility.[4]

-

Incubation: The solution is mixed and incubated for a short period (e.g., 2 hours) at a controlled temperature (e.g., room temperature or 37°C).[4]

-

Precipitate Detection: The formation of a precipitate is detected. Common methods include:

-

Quantification: The concentration of the dissolved compound is determined using a suitable analytical method, such as HPLC-UV or LC/MS/MS, against a calibration curve.[4]

This "shake-flask" method is the gold standard for determining the true equilibrium solubility.[3] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Objective: To determine the definitive thermodynamic solubility of this compound in a given solvent system.

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the test solvent (e.g., buffers at pH 1.2, 4.5, and 6.8 as recommended by WHO guidelines).[11] The presence of undissolved solid at the end of the experiment must be visually confirmed.[3]

-

Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 37 ± 1 °C) for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[3][11]

-

Phase Separation: After incubation, separate the undissolved solid from the solution. This is typically done by centrifuging the samples at high speed and then carefully withdrawing the supernatant.[3]

-

Filtration: Filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particles.[3] This step is critical to avoid overestimation of solubility.

-

Quantification: Dilute the filtered supernatant with an appropriate solvent and analyze the concentration of this compound using a validated analytical method like HPLC/UPLC.[3]

-

Replicates: The experiment should be performed in at least triplicate for each condition to ensure statistical validity.[11]

Workflow for Solubility Determination

Caption: Comparative Workflows for Solubility Assays.

Conclusion

The physical properties of this compound are fundamental to its application in research and drug development. While publicly available experimental data on its melting point and solubility are scarce, this guide provides the necessary theoretical framework and detailed, authoritative protocols for their empirical determination. Accurate measurement using the standardized methods described herein—the capillary method for melting point and the shake-flask method for equilibrium solubility—is an indispensable step in the characterization of this compound. These data will provide a solid foundation for subsequent development, from process chemistry and formulation to preclinical evaluation.

References

- AxisPharm. (n.d.). Solubility Test.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11344198, (2S)-2-amino-4-phenyl-1-butanol.

- BenchChem. (2025). Technical Guide: Solubility and Stability Testing of Investigational Compound C13H11Cl3N4OS.

- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13145036, this compound.

- Zhishang Chemical. (n.d.). Top Quality 2-Amino-4-phenylbutane CAS 22374-89-6.

- Enamine. (n.d.). Aqueous Solubility Assay.

- World Health Organization (WHO). (n.d.). Annex 4.

- ChemicalBook. (2023). (S)-2-amino-4-phenylbutan-1-ol | 27038-09-1.

- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 22187, 2-Amino-1-phenylbutan-1-ol.

- Al-Musa, A. (2021). experiment (1) determination of melting points.

- ChemicalBook. (n.d.). 2-Amino-4-phenylbutane CAS#: 22374-89-6.

- University of Calgary. (n.d.). Melting point determination. Retrieved from University of Calgary Chemistry Department.

- Hunt, I. (n.d.). Experiment 1 - Melting Points.

- BenchChem. (2025). Technical Guide: Physicochemical Properties of 1-Amino-2-methyl-4-phenylbutan-2-ol.

- Engineering Master. (2025). Determination of melting point of an organic compound.

- SSERC. (n.d.). Melting point determination.

- Chemical Point. (n.d.). 2-Amino-4-phenylbutane.

- ChemicalBook. (2025). 2-Amino-4-phenylbutane | 22374-89-6.

- BenchChem. (2025). Solubility Profile of 4-Amino-2-methyl-1-phenylbutan-2-ol: A Technical Guide.

Sources

- 1. (2S)-2-amino-4-phenyl-1-butanol | C10H15NO | CID 11344198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C10H15NO | CID 13145036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. engineeringbyte.com [engineeringbyte.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. Solubility Test | AxisPharm [axispharm.com]

- 10. Aqueous Solubility Assay - Enamine [enamine.net]

- 11. who.int [who.int]

An In-Depth Technical Guide to the Chiral Properties of 2-Amino-4-phenylbutan-1-ol and its Enantiomers

This guide provides a comprehensive technical exploration of 2-amino-4-phenylbutan-1-ol, a chiral amino alcohol of significant interest in synthetic and medicinal chemistry. As chiral building blocks are fundamental to the development of stereochemically pure pharmaceuticals and fine chemicals, a thorough understanding of their synthesis, separation, and characterization is paramount.[1][2][3] This document moves beyond simple procedural outlines to delve into the causal reasoning behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals.

The Structural and Stereochemical Landscape

This compound possesses a single stereocenter at the C2 position, giving rise to a pair of non-superimposable mirror images, or enantiomers: (S)-2-amino-4-phenylbutan-1-ol and (R)-2-amino-4-phenylbutan-1-ol.

-

(S)-2-amino-4-phenylbutan-1-ol (L-homophenylalaninol) [4]

-

(R)-2-amino-4-phenylbutan-1-ol (D-homophenylalaninol)

The spatial arrangement of the amino (-NH₂) and hydroxymethyl (-CH₂OH) groups around this chiral center dictates the molecule's interaction with other chiral entities, including biological receptors and chiral catalysts. This stereochemical distinction is not merely academic; it is the primary determinant of the differential biological activity and synthetic utility of each enantiomer.[5]

Strategic Access to Enantiopure Isomers

Obtaining enantiomerically pure forms of this compound is the critical first step for its application. Two primary strategies are employed: direct enantioselective synthesis and resolution of a racemic mixture.

Enantioselective Synthesis: A Proactive Approach

The most elegant strategy is to build the desired stereocenter with high fidelity from the outset. A common and effective route leverages the chiral pool, using readily available enantiopure starting materials. The synthesis of (S)-2-amino-4-phenylbutan-1-ol from the unnatural amino acid L-homophenylalanine is a prime example.

Causality of Method: This approach is powerful because the stereochemistry of the final product is directly inherited from the starting material. The reduction of the carboxylic acid to a primary alcohol is a non-stereochemical transformation, thus preserving the integrity of the existing chiral center. The choice of a potent reducing agent like lithium borohydride, often in combination with an activating agent, ensures efficient conversion under mild conditions that prevent racemization.[6]

Caption: General workflow for chiral resolution by diastereomeric salt formation.

Physicochemical and Analytical Characterization

Confirming the identity and enantiomeric purity of this compound is essential. A combination of techniques provides a self-validating system of characterization.

Optical Activity: A Defining Chiral Property

Chiral molecules are optically active, meaning they rotate the plane of polarized light. [7][8]The magnitude and direction of this rotation are measured as the specific rotation ([α]), a characteristic physical property for any given enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). [9]

-

The two enantiomers of this compound will rotate plane-polarized light to an equal extent but in opposite directions. [8]* One enantiomer will be dextrorotatory (+), while the other will be levorotatory (-).

-

A 50:50 racemic mixture will have a specific rotation of 0° as the rotations cancel each other out.

Property (S)-Enantiomer (R)-Enantiomer Racemic Mixture Molecular Formula C₁₀H₁₅NO [4][6] C₁₀H₁₅NO C₁₀H₁₅NO [10] Molecular Weight 165.23 g/mol [4][6] 165.23 g/mol 165.23 g/mol [10] | Specific Rotation [α] | Expected to be equal in magnitude and opposite in sign to the (R)-enantiomer. | Expected to be equal in magnitude and opposite in sign to the (S)-enantiomer. | 0° |

Note: Specific rotation values are highly dependent on experimental conditions and should be referenced from reliable literature or determined empirically.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric composition (enantiomeric excess, e.e.) of a chiral sample. [11][12] Principle of Separation: The technique employs a chiral stationary phase (CSP), which is itself enantiomerically pure. The enantiomers of the analyte form transient, diastereomeric complexes with the CSP. These complexes have different binding energies, leading to different retention times on the column and thus, separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective for separating a wide range of chiral compounds, including amino alcohols. [11][13]

Caption: A systematic approach to developing a chiral HPLC separation method.

Applications in Asymmetric Synthesis

Enantiomerically pure this compound and its structural analogs are valuable precursors for synthesizing chiral ligands, auxiliaries, and catalysts. [1][14]The presence of two distinct functional groups—an amine and a hydroxyl group—allows for versatile chemical modifications to create Schiff bases, oxazolines, and other ligand classes that are pivotal in metal-catalyzed asymmetric reactions. [1]The specific stereochemistry of the amino alcohol backbone directly influences the three-dimensional environment of the catalytic center, enabling high levels of enantioselectivity in the desired synthetic transformation.

Detailed Experimental Protocols

The following protocols are provided as a guide. They must be adapted and optimized based on available laboratory equipment and specific sample characteristics. All work should be conducted by trained personnel in a suitable chemical laboratory with appropriate safety precautions.

Protocol 1: Enantioselective Synthesis of (S)-2-amino-4-phenylbutan-1-ol

[6]

-

Objective: To synthesize (S)-2-amino-4-phenylbutan-1-ol by reducing L-homophenylalanine.

-

Materials: L-homophenylalanine, lithium borohydride (LiBH₄), trichloromethylsilane (MeSiCl₃), tetrahydrofuran (THF, anhydrous), methanol, 5% aqueous sodium hydroxide (NaOH), dichloromethane (DCM), anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

Under an inert atmosphere (e.g., argon), add trichloromethylsilane (2.0 eq) to a solution of lithium borohydride (3.0 eq) in anhydrous THF at 0°C (ice bath). Stir for 30 minutes.

-

Slowly add L-homophenylalanine (1.0 eq) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 18-24 hours. Monitor reaction completion by TLC.

-

Cool the mixture to 0°C and cautiously quench by the dropwise addition of methanol until hydrogen gas evolution ceases.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Add 5% aqueous NaOH to the residue and extract the aqueous phase twice with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as a white solid.

-

Characterize the product by ¹H NMR, ¹³C NMR, and measure its specific rotation to confirm identity and optical purity.

-

Protocol 2: General Method for Chiral HPLC Analysis

-

Objective: To separate and quantify the enantiomers of this compound.

-

Instrumentation & Materials: HPLC system with UV detector, chiral column (e.g., Chiralpak® series), HPLC-grade solvents (hexane, isopropanol (IPA), acetonitrile (ACN), water), analyte sample.

-

Procedure:

-

Column Selection: Start with a polysaccharide-based CSP known for resolving amines and amino alcohols, such as a cellulose or amylose phenylcarbamate derivative.

-

Mobile Phase Screening (Normal Phase):

-

Prepare a series of mobile phases consisting of hexane and a polar modifier, typically isopropanol (e.g., 90:10, 85:15, 80:20 Hexane:IPA).

-

Set the flow rate to 1.0 mL/min and the UV detection wavelength based on the analyte's chromophore (e.g., ~254 nm for the phenyl group).

-

Inject a solution of the racemic standard (approx. 1 mg/mL) and evaluate the chromatograms for separation.

-

-

Method Optimization:

-

Once baseline separation is observed, adjust the mobile phase composition to optimize the resolution (Rs > 1.5 is ideal) and analysis time. Decreasing the percentage of IPA will generally increase retention time and may improve resolution.

-

The flow rate can also be adjusted (e.g., 0.5-1.5 mL/min) to fine-tune the separation.

-

-

Quantification:

-

Once the method is optimized, inject the sample of interest.

-

Integrate the peak areas for the two enantiomers (Area₁ and Area₂).

-

Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(|Area₁ - Area₂|) / (Area₁ + Area₂)] x 100

-

-

References

-

Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a Two‐Component Reducing System. PMC - NIH. [Link]

- Process for resolving 2-amino-4phenyl-butane.

-

Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a Two‐Component Reducing System. UniCA IRIS. [Link]

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

-

Specific rotation. Wikipedia. [Link]

-

Chiral HPLC Separations. Phenomenex. [Link]

-

Synthesis of (R)-4-hydroxy-4-phenylbutan-2-one with solvent-free N-PEG-(L)-prolinamide. Royal Society of Chemistry. [Link]

-

Optical Activity. Chemistry LibreTexts. [Link]

-

Specific Rotation. Chemistry Steps. [Link]

-

(2S)-2-amino-4-phenyl-1-butanol. PubChem - NIH. [Link]

-

Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Nature. [Link]

-

Stereoselective Synthesis and Applications of Pinane-Based Chiral 1,4-Amino Alcohol Derivatives. ResearchGate. [Link]

-

Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. [Link]

-

Chromatographic Studies of Protein-Based Chiral Separations. PMC - NIH. [Link]

-

Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. ChemRxiv. [Link]

-

Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a Two‐Component Reducing System. ResearchGate. [Link]

-

Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. MDPI. [Link]

-

This compound. PubChem. [Link]

-

Specific Rotation and Observed Rotation Calculations in Optical Activity. YouTube. [Link]

-

Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central. [Link]

-

Enantioselective Synthesis of Unnatural Polar Amino Acids. Synfacts. [Link]

-

Simplified Modular Access to Enantiopure 1,2-Aminoalcohols via Ni-Electrocatalytic Decarboxylative Arylation. NIH. [Link]

-

4-Amino-2-butanol. SpectraBase. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (2S)-2-amino-4-phenyl-1-butanol | C10H15NO | CID 11344198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. (S)-2-amino-4-phenylbutan-1-ol synthesis - chemicalbook [chemicalbook.com]

- 7. Specific rotation - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 10. This compound | C10H15NO | CID 13145036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 12. phx.phenomenex.com [phx.phenomenex.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to Homophenylalaninol: From Discovery to Modern Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-amino-3-phenyl-1-propanol, commonly known as L-homophenylalaninol, is a chiral β-amino alcohol that has emerged as a cornerstone in asymmetric synthesis. Derived from the natural amino acid L-phenylalanine, its rigid, predictable stereochemical influence has made it an invaluable chiral auxiliary and a precursor for highly effective catalysts. This guide traces the historical origins of homophenylalaninol, details the evolution of its synthetic methodologies, and provides an in-depth analysis of its critical applications in stereoselective reactions and the synthesis of complex pharmaceutical agents. We will explore the causality behind various synthetic strategies, present validated experimental protocols, and offer insights into its role in modern drug discovery.

Introduction: The Significance of a Chiral Scaffold

Chiral 1,2-amino alcohols are a privileged class of organic compounds, forming the structural backbone of numerous natural products and active pharmaceutical ingredients (APIs).[1] Their stereochemistry is often paramount for biological activity, dictating the molecule's ability to selectively interact with chiral biological targets like enzymes and receptors. Homophenylalaninol, with its characteristic benzyl side chain and dual amine and alcohol functionalities, provides a robust and versatile chiral scaffold.

Its primary value lies in its role as a precursor to chiral oxazaborolidine catalysts, most notably for the Corey-Bakshi-Shibata (CBS) reduction, a powerful method for the enantioselective reduction of prochiral ketones.[2][3][4] Furthermore, it serves as a reliable chiral auxiliary, a stereogenic unit temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction.[5] This dual utility has cemented its importance in both academic research and industrial-scale pharmaceutical synthesis.

Genesis: Discovery and Early Synthetic Routes

The intellectual lineage of homophenylalaninol is intrinsically linked to the broader exploration of amino acids as chiral starting materials. The foundational principle, often referred to as "chiral pool synthesis," leverages the vast repository of enantiomerically pure compounds provided by nature, such as amino acids, to build more complex chiral molecules.

The most direct and historically significant route to (S)-homophenylalaninol is the reduction of the corresponding α-amino acid, L-phenylalanine. This transformation targets the carboxylic acid moiety while preserving the stereocenter at the α-carbon.

Causality in Reagent Selection for Amino Acid Reduction: The direct reduction of a carboxylic acid to an alcohol requires a powerful reducing agent, as the carboxyl group is relatively unreactive.

-

Lithium Aluminium Hydride (LiAlH₄): LiAlH₄ is a potent, non-selective reducing agent capable of reducing carboxylic acids, esters, amides, and other functional groups. Its high reactivity necessitates anhydrous conditions and careful handling. The initial syntheses relied on this reagent, typically by first protecting the amine group (e.g., as a carbamate) and esterifying the carboxylic acid to improve solubility and reactivity before reduction.

-

Borane (BH₃): Borane and its complexes (e.g., BH₃·THF or BH₃·SMe₂) offer a more chemoselective alternative. Borane readily reduces carboxylic acids in the presence of many other functional groups. This selectivity became crucial for developing more efficient and safer protocols, avoiding the need for excessive protection-deprotection steps. The reaction proceeds through the formation of an acyloxyborane intermediate, which is subsequently reduced.

This fundamental transformation established a reliable and scalable pathway from a readily available, inexpensive natural amino acid to a valuable, enantiopure synthetic building block.

Evolution of Synthetic Methodologies

While the direct reduction of phenylalanine remains a workhorse method, modern synthetic chemistry has diversified the approaches to access homophenylalaninol and its derivatives, driven by the need for higher efficiency, sustainability, and substrate scope.

Biocatalytic Synthesis

In recent years, biocatalysis has emerged as a powerful, green alternative to traditional chemical methods.[6] Enzyme-catalyzed reactions are highly enantioselective and occur under mild conditions, reducing cost and environmental impact.[7]

-

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid. The asymmetric synthesis of L-homophenylalanine from 2-oxo-4-phenylbutyric acid using transaminases has been demonstrated with excellent conversion yields (>95%) and optical purity (>99% enantiomeric excess).[8] The resulting amino acid can then be reduced to homophenylalaninol.

-

Engineered Dehydrogenases: Directed evolution has been used to engineer amine dehydrogenases (AmDHs) for the reductive amination of keto alcohols, providing a direct route to chiral amino alcohols.[9]

A significant advancement in this area is the use of in situ product crystallization.[10][11] In this process, the desired enantiopure amino acid product crystallizes directly from the reaction mixture as it is formed, effectively shifting the reaction equilibrium towards the product and simplifying purification.[11] This technique has been successfully applied to produce over 18 grams of chemically pure L-homophenylalanine with 99% enantiomeric excess in a fed-batch process.[10]